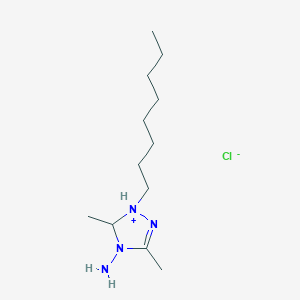
4-Amino-3,5-dimethyl-1-octyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3,5-dimethyl-1-octyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
The synthesis of 4-Amino-3,5-dimethyl-1-octyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an amine with a nitrile in the presence of a catalyst can lead to the formation of the triazole ring. Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-Amino-3,5-dimethyl-1-octyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding oxides, while substitution reactions can introduce different functional groups into the triazole ring .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties. In medicine, it is being explored as a potential therapeutic agent for various diseases. Additionally, it has industrial applications as a corrosion inhibitor and in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 4-Amino-3,5-dimethyl-1-octyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. In anticancer applications, it may interfere with the replication of cancer cells by targeting specific enzymes or pathways involved in cell division .
Comparison with Similar Compounds
Similar compounds to 4-Amino-3,5-dimethyl-1-octyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride include other triazole derivatives such as 1,2,4-triazole and its substituted analogs. These compounds share the triazole ring structure but differ in the substituents attached to the ring. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
59944-35-3 |
|---|---|
Molecular Formula |
C12H27ClN4 |
Molecular Weight |
262.82 g/mol |
IUPAC Name |
3,5-dimethyl-1-octyl-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;chloride |
InChI |
InChI=1S/C12H26N4.ClH/c1-4-5-6-7-8-9-10-15-12(3)16(13)11(2)14-15;/h12H,4-10,13H2,1-3H3;1H |
InChI Key |
DQJXOLBDELZVAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[NH+]1C(N(C(=N1)C)N)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















